molecular formula C16H10Cl2N2OS B2734772 N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 303998-43-8

N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No. B2734772
M. Wt: 349.23
InChI Key: ZHCOTMNYGOBBPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound, and two phenyl groups, which are common in many organic compounds . The compound also contains a carboxamide group, which is a functional group often found in bioactive molecules .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, phenyl groups, and carboxamide group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which the reactions occur. The thiazole ring, phenyl groups, and carboxamide group could all potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be determined by its specific structure. For example, the presence of the thiazole ring could influence its chemical reactivity, while the phenyl groups could contribute to its physical properties .

Scientific Research Applications

Application in Herbicide Production

Specific Scientific Field

Agricultural Chemistry

Summary of the Application

Diuron, also known as 3-(3,4-Dichlorophenyl)-1,1-dimethylurea or DCMU, is a compound structurally similar to “N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide”. It is an herbicide that inhibits photosynthesis .

Methods of Application or Experimental Procedures

Diuron is typically applied to the soil surface or to plant leaves. It is absorbed by the roots and leaves and transported throughout the plant, where it inhibits photosynthesis.

Results or Outcomes

Diuron is effective in controlling a wide range of annual and perennial broadleaf and grassy weeds in certain crops and non-crop areas .

Application in Antimicrobial Research

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

A series of structurally new, 2-(5-substituted-2,3-dioxoindolin-1-yl)ethyl/propyl 4-(3,4-dichlorophenyl)piperazine-1-carbodithioate derivatives were designed and synthesized . These compounds are structurally similar to “N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide”.

Methods of Application or Experimental Procedures

These compounds were synthesized by conventional technique as well as ultrasound irradiation .

Results or Outcomes

The new compounds were characterized by spectral and elemental analyses . Further studies would be needed to determine their potential antimicrobial properties.

Application in Photosynthesis Research

Specific Scientific Field

Plant Biology

Summary of the Application

Diuron, also known as 3-(3,4-Dichlorophenyl)-1,1-dimethylurea or DCMU, is a compound structurally similar to “N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide”. It is often used in photosynthesis research as it inhibits photosynthesis .

Methods of Application or Experimental Procedures

Diuron is typically applied to the leaves of plants in a solution. It is absorbed by the leaves and transported to the chloroplasts, where it inhibits photosynthesis.

Results or Outcomes

Diuron is effective in inhibiting photosynthesis, making it a useful tool in photosynthesis research .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and how it’s used. Proper handling and disposal procedures should be followed to minimize any potential risks .

Future Directions

The future research directions for this compound could include further studies to determine its specific properties and potential applications. This could involve more detailed synthesis and characterization studies, as well as investigations into its biological activity .

properties

IUPAC Name

N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-12-7-6-11(8-13(12)18)19-15(21)14-9-22-16(20-14)10-4-2-1-3-5-10/h1-9H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHCOTMNYGOBBPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dichlorophenyl)-2-phenyl-1,3-thiazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.